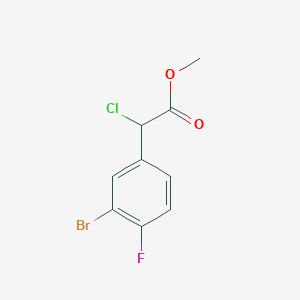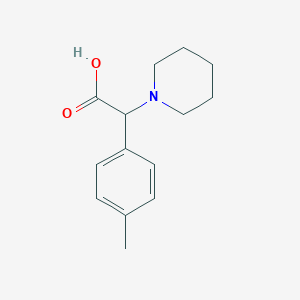![molecular formula C10H14O3 B12114014 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12114014.png)
8-Methyl-2-oxaspiro[4.5]decane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-oxaspiro[45]decane-1,3-dione is a spiro compound characterized by a unique bicyclic structureIts molecular formula is C10H14O3, and it has a molecular weight of 182.21636 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key factors in industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new spiro compounds with modified functional groups .
Scientific Research Applications
8-Methyl-2-oxaspiro[45]decane-1,3-dione has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesAdditionally, this compound is explored for its potential use in materials science, particularly in the development of novel polymers and advanced materials .
Mechanism of Action
The mechanism of action of 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione include other spiro compounds such as 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione and 1,3,8-triazaspiro[4.5]decane-2,4-dione . These compounds share a similar spiro structure but differ in their functional groups and reactivity.
Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and its unique reactivity profile. This makes it particularly valuable for certain applications in drug development and materials science, where its specific properties can be leveraged to achieve desired outcomes .
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
8-methyl-2-oxaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-7-2-4-10(5-3-7)6-8(11)13-9(10)12/h7H,2-6H2,1H3 |
InChI Key |
BTFOGAVXIUTGGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



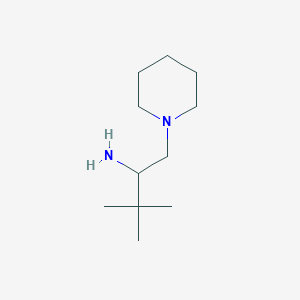
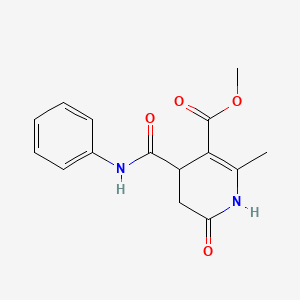
![4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12113945.png)
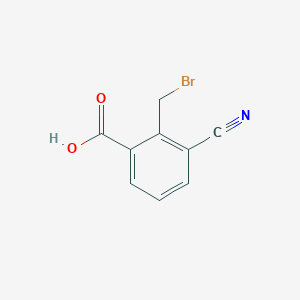
![diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12113975.png)
![N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide](/img/structure/B12113977.png)
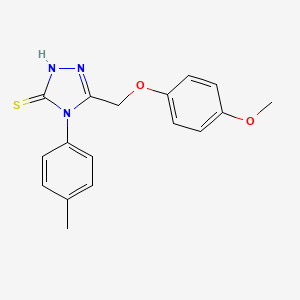
![2-[(6-Methoxypyridin-3-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12113986.png)


